molecular formula C13H10ClN3O4S B12715423 Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride CAS No. 74398-80-4

Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride

Cat. No.: B12715423
CAS No.: 74398-80-4
M. Wt: 339.75 g/mol
InChI Key: RYOURDKDAYXMOA-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride is a diazonium salt that features a benzene ring substituted with a diazonium group, a benzoylamino group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride typically involves the diazotization of 4-(benzoylamino)-2-sulfoaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is usually generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition .

Industrial Production Methods

In industrial settings, the synthesis of diazonium salts like this compound is scaled up by optimizing the reaction conditions to ensure safety and yield. The use of continuous flow reactors and controlled addition of reagents can help in managing the exothermic nature of the diazotization reaction and preventing the decomposition of the diazonium salt .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as a good leaving group, facilitating the formation of new bonds with nucleophiles. In coupling reactions, the diazonium ion forms a nitrogen-nitrogen double bond with another aromatic ring, resulting in the formation of azo compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenediazonium, 4-(benzoylamino)-2-sulfo-, chloride is unique due to the presence of both benzoylamino and sulfonic acid groups, which enhance its reactivity and solubility in water. These functional groups also provide additional sites for further chemical modifications, making it a versatile compound in organic synthesis and industrial applications .

Properties

CAS No.

74398-80-4

Molecular Formula

C13H10ClN3O4S

Molecular Weight

339.75 g/mol

IUPAC Name

4-benzamido-2-sulfobenzenediazonium;chloride

InChI

InChI=1S/C13H9N3O4S.ClH/c14-16-11-7-6-10(8-12(11)21(18,19)20)15-13(17)9-4-2-1-3-5-9;/h1-8H,(H-,15,17,18,19,20);1H

InChI Key

RYOURDKDAYXMOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-]

Origin of Product

United States

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